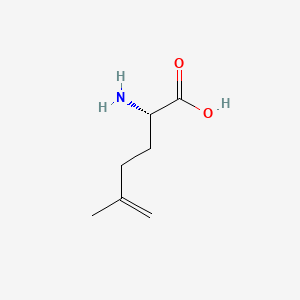

2-Amino-5-methyl-5-hexenoic acid

Descripción general

Descripción

2-Amino-5-methyl-5-hexenoic acid is a compound produced by the strain of Streptomyces sp. MF-374-C4.

Métodos De Preparación

2-Amino-5-methyl-5-hexenoic acid can be synthesized through fermentation using the strain Streptomyces sp. MF-374-C4. The compound is isolated from the fermentation broth based on its ability to reverse the effect of N-methyl-N’-nitro-N-nitrosoguanidine (MNNG) in a test system. Industrial production methods typically involve optimizing the fermentation conditions to maximize yield and purity.

Análisis De Reacciones Químicas

2-Amino-5-methyl-5-hexenoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the structure of the compound, leading to the formation of new derivatives.

Substitution: Substitution reactions involve replacing one functional group with another, which can result in the formation of new compounds with different properties.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry

- Methionine Analog : The compound serves as a methionine analog in various chemical studies, facilitating research into amino acid behavior and interactions.

Biology

- Inhibition of Protein Synthesis : It inhibits protein synthesis by competing with methionine for incorporation into proteins. This property is useful for studying protein synthesis pathways and mechanisms .

Medicine

- Antibacterial Agent : Research indicates that this compound has potential as an antibacterial agent, inhibiting the growth of specific bacterial strains .

Industry

- Chemical Intermediates : The compound is utilized in the production of various chemical intermediates, contributing to research tools in industrial applications.

Data Table: Applications Overview

| Application Area | Specific Use | Mechanism |

|---|---|---|

| Chemistry | Methionine analog | Competes with methionine in biochemical reactions |

| Biology | Protein synthesis inhibition | Reduces incorporation of methionine into proteins |

| Medicine | Antibacterial agent | Inhibits growth of specific bacterial strains |

| Industry | Production of chemical intermediates | Serves as a precursor in various chemical syntheses |

Case Study 1: Antibacterial Properties

A study demonstrated that this compound effectively inhibited the growth of Salmonella typhimurium and Escherichia coli at specific concentrations. The inhibition was reversible with the addition of methionine, indicating its competitive mechanism .

Case Study 2: Protein Synthesis Inhibition

Research conducted on cultured chick embryo fibroblasts revealed that the compound reduced the number of foci induced by Rous sarcoma virus, suggesting its potential use in cancer research by inhibiting protein synthesis pathways related to viral replication .

Mecanismo De Acción

The mechanism of action of 2-Amino-5-methyl-5-hexenoic acid involves inhibiting protein synthesis. It specifically inhibits the formation of methionyl-tRNA but not valyl-tRNA in a cell-free system of Escherichia coli. This inhibition affects the overall protein synthesis process, leading to reduced cell growth and proliferation.

Comparación Con Compuestos Similares

2-Amino-5-methyl-5-hexenoic acid is unique due to its specific inhibition of methionyl-tRNA formation. Similar compounds include:

2-Amino-4-methyl-5-hexenoic acid: Another methionine analog with similar inhibitory properties.

2-Amino-5-methoxybenzoic acid: Used in the synthesis of various substituted compounds.

2-Amino-5-methylhexane: An aliphatic amine used in the preparation of pyridines and other cyclic nitrogen-based compounds

These compounds share some structural similarities but differ in their specific applications and mechanisms of action.

Actividad Biológica

2-Amino-5-methyl-5-hexenoic acid (AMHA) is a chiral amino acid derivative with significant biological activity, particularly as a methionine analog. This compound has garnered attention for its potential therapeutic applications and its interactions with various biological systems. The following sections detail its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

AMHA has the molecular formula CHNO and a molecular weight of 143.19 g/mol. The structure features an amino group, a carboxylic acid group, and a double bond within its carbon chain, which contributes to its unique properties. It appears as a light brown solid and is characterized by its potential applications in organic synthesis and biological research.

Mechanisms of Biological Activity

The biological activity of AMHA is primarily linked to its structural similarity to methionine, allowing it to interfere with methionine-dependent processes. Key mechanisms include:

- Inhibition of Protein Synthesis : AMHA inhibits protein synthesis in bacteria such as Salmonella typhimurium and Escherichia coli by disrupting the formation of methionyl-tRNA. This inhibition is competitive and can be reversed by the addition of methionine .

- Antiviral Activity : Research indicates that AMHA reduces foci formation induced by the Rous Sarcoma Virus in chick embryo fibroblasts, suggesting potential antiviral properties .

- Influence on Enzymatic Activities : AMHA interacts with specific enzymes and receptors, modulating various biochemical pathways. This includes supporting ATP-PPi exchange in cell-free systems, which is crucial for understanding its role in cellular metabolism .

Research Findings and Case Studies

Numerous studies have explored the biological activity of AMHA:

- Isolation and Characterization : AMHA was isolated from a fermentation broth of Streptomyces sp. MF374-C4, demonstrating its potential as a novel bioactive compound .

- Mutagenicity Studies : In assays using Salmonella typhimurium, AMHA exhibited mutagenic effects, influencing the growth zones of revertants (His+) and showing inhibition of growth in synthetic media .

- Impact on Mutation Rates : While AMHA did not decrease spontaneous mutations in E. coli, it did affect protein synthesis pathways, indicating a complex interaction with cellular processes .

Comparative Analysis with Related Compounds

The unique properties of AMHA can be contrasted with other structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (S)-2-Amino-5-methylhexanoic acid | Saturated analog without double bond | Different reactivity due to saturation |

| (R)-2-Amino-4-methylhexanoic acid | Different position of methyl group | Distinct biological activity compared to AMHA |

| 2-Amino-3-methylhexanoic acid | Variation in carbon chain length | Unique applications in peptide synthesis |

| (S)-2-Amino-4-methylhexanoic acid | Structural isomer with different properties | Unique interaction profiles in biological systems |

This table highlights how the chiral configuration of AMHA contributes to its distinct biological activities compared to its enantiomers and structural isomers.

Propiedades

IUPAC Name |

(2S)-2-amino-5-methylhex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5(2)3-4-6(8)7(9)10/h6H,1,3-4,8H2,2H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGZAERTQAIZGU-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223557 | |

| Record name | 2-Amino-5-methyl-5-hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73322-75-5 | |

| Record name | 2-Amino-5-methyl-5-hexenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073322755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-methyl-5-hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.